molecular formula C20H16F3NO3 B11950986 N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide CAS No. 620541-12-0

N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide

Cat. No.: B11950986
CAS No.: 620541-12-0
M. Wt: 375.3 g/mol
InChI Key: OUSVUVIEQJAQRP-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a trifluoromethylphenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with 2-(trifluoromethyl)benzoyl chloride to form an intermediate amide. This intermediate is then subjected to cyclization reactions to form the furan ring, resulting in the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amides or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Ethoxyphenyl)-2,2,2-trifluoroacetamide: Shares the ethoxyphenyl and trifluoromethyl groups but lacks the furan ring.

    N-(4-Methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide is unique due to the presence of both the ethoxyphenyl and trifluoromethylphenyl groups, along with the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

620541-12-0

Molecular Formula

C20H16F3NO3

Molecular Weight

375.3 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H16F3NO3/c1-2-26-14-9-7-13(8-10-14)24-19(25)18-12-11-17(27-18)15-5-3-4-6-16(15)20(21,22)23/h3-12H,2H2,1H3,(H,24,25)

InChI Key

OUSVUVIEQJAQRP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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